N,N,N',N'-tetrabenzylbutanediamide
Description
Contextual Significance within Organic and Supramolecular Chemistry
In the realm of organic chemistry , the synthesis of highly substituted amides presents a notable challenge. The creation of N,N,N',N'-tetrabenzylbutanediamide involves forming amide bonds with a sterically demanding secondary amine (dibenzylamine), a process that requires optimized reaction conditions. nih.gov Furthermore, the N-benzyl groups are significant in synthetic strategies, sometimes used as protecting groups for amines, although their installation and removal can require specific, sometimes harsh, conditions. wikipedia.orgrsc.org The N,N-dialkylamide functional group is also known to be a powerful directing group in synthetic reactions like directed ortho-metalation, highlighting the influence such moieties can have on molecular reactivity. nih.gov
The compound's true potential, however, may lie in supramolecular chemistry . This field studies how molecules assemble into larger, ordered structures through non-covalent interactions. Molecules with both rigid (the benzyl (B1604629) groups) and flexible (the butane (B89635) chain) components are excellent candidates for building blocks in supramolecular assemblies. The four aromatic benzyl groups offer substantial opportunity for π-π stacking interactions, which are crucial forces in the formation of gels and other nanomaterials. nih.govnih.gov A critical feature of this compound is the absence of traditional N-H hydrogen bond donors, which are often primary drivers in the self-assembly of other amides. nih.gov This distinction suggests that its aggregation would be governed by other, more subtle non-covalent forces such as C-H···O or C-H···π interactions, making it a unique subject for studying self-assembly mechanisms. nih.gov
Overview of Foundational Research and Emerging Areas
Foundational Research: The foundational chemistry of this compound is rooted in well-established synthetic protocols. The most direct conceptual pathway to its synthesis is the reaction between succinyl chloride (the di-acid chloride of butanedioic acid) and dibenzylamine (B1670424). This is a classic method for amide formation. ntu.edu.tw Research on analogous compounds, such as N-substituted succinimides and other tetrasubstituted amides like N,N,N',N'-tetramethylsuccinamide, provides a strong basis for its existence and synthesis. ijcps.orgmdpi.comsigmaaldrich.comnih.gov The synthesis of a highly symmetric, multi-branched compound, N,N,N',N'-tetramethyl propionate-1,4-phenylenediamine, through a Michael addition reaction, further demonstrates the feasibility of creating such complex, sterically crowded structures. researchgate.net
Emerging Areas: The potential applications for this compound are primarily in the field of materials science and catalysis.
Organogelators: Many N-substituted amides with aromatic groups are known to be low molecular weight gelators (LMWGs), capable of immobilizing solvents to form gels. researchgate.netnih.govacs.org The unique structure of this compound, with its high density of aromatic rings and lack of N-H hydrogen bonding, could lead to the formation of novel gels with specific properties, driven by π-π stacking. nih.govnih.gov
Ligand in Catalysis: Related sterically bulky diamines, such as N,N,N',N'-tetrabenzylmethanediamine, have been successfully used as ligands in transition metal-catalyzed reactions. The steric and electronic properties of these ligands can significantly influence the selectivity and efficiency of catalytic processes. The nitrogen and carbonyl oxygen atoms in this compound could act as coordination sites for metal ions, with the bulky benzyl groups creating a well-defined and potentially chiral pocket around the metal center. nih.gov
Hierarchical Research Objectives and Scope of Investigation
The study of this compound can be structured around a clear hierarchy of research goals, spanning from fundamental characterization to advanced applications.
Hierarchical Research Objectives:
Synthesis and Structural Characterization: The primary objective is to establish an efficient and scalable synthesis protocol. Following synthesis, comprehensive characterization using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy is essential. Obtaining a single crystal for X-ray diffraction analysis would provide definitive proof of its three-dimensional structure. researchgate.net
Investigation of Supramolecular Properties: A major research thrust would be to explore its ability to act as a low molecular weight gelator. nih.gov This involves systematically testing its gelation capabilities in a wide range of organic solvents and determining key parameters such as the minimum gelation concentration (MGC) and the thermal stability of the resulting gels. acs.org
Exploration of Coordination Chemistry: The final objective would be to assess its potential as a ligand for various metal ions. This involves studying the formation of metal complexes and characterizing their structure and stability.
The scope of this research is inherently interdisciplinary, bridging synthetic organic chemistry with materials science and inorganic coordination chemistry. The investigation aims to understand how the unique combination of a flexible aliphatic core, multiple aromatic pendants, and specific functional groups translates into distinct macroscopic properties and potential functions.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound Note: As extensive experimental data is not available, these properties are estimated based on its chemical structure.
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C₃₂H₃₂N₂O₂ |
| Molecular Weight | 476.61 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in non-polar organic solvents (e.g., dichloromethane, toluene) and poorly soluble in polar solvents like water. |
| Key Structural Features | Flexible C4 alkyl chain, two tertiary amide groups, four benzyl groups. |
| C-H···O/π Interactions | May play a crucial role in directing assembly in the absence of N-H donors. | Present but often considered weaker and less directional than N-H···O bonds. | nih.gov |
Table 3: Potential Research Investigations for this compound
| Research Area | Specific Objective | Techniques |
|---|---|---|
| Synthetic Chemistry | Optimize reaction of succinyl chloride and dibenzylamine. | Reaction screening, chromatography, yield optimization. |
| Structural Analysis | Determine solid-state and solution conformations. | X-ray crystallography, 1D/2D NMR spectroscopy, computational modeling. |
| Materials Science | Test for organogelation in various solvents. | Tube inversion test, rheology, scanning electron microscopy (SEM). |
| Coordination Chemistry | Synthesize and characterize metal complexes. | UV-Vis and NMR titration, ESI-mass spectrometry, X-ray crystallography. |
Structure
3D Structure
Properties
IUPAC Name |
N,N,N',N'-tetrabenzylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2/c35-31(33(23-27-13-5-1-6-14-27)24-28-15-7-2-8-16-28)21-22-32(36)34(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFHJIDXECCBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N,n,n ,n Tetrabenzylbutanediamide
Classical and Contemporary Synthetic Routes to the Core Diamide (B1670390) Structure
The synthesis of N,N,N',N'-tetrabenzylbutanediamide primarily revolves around the formation of amide bonds and the subsequent or concurrent introduction of benzyl (B1604629) groups onto the nitrogen atoms.
Amide Bond Formation Techniques for Butanediamide Scaffolds
The creation of the butanediamide core is a fundamental step. Traditional methods for amide bond formation often involve the reaction of a dicarboxylic acid, or its activated derivative, with an amine. researchgate.netresearchgate.net For the butanediamide scaffold, this typically involves succinic acid or its derivatives.
Common approaches include:
Acyl Chloride Method: Succinoyl chloride, the diacyl chloride of succinic acid, is highly reactive and readily reacts with primary or secondary amines to form the corresponding diamide. This method is often efficient but can be sensitive to moisture and may require a base to neutralize the HCl byproduct.
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the condensation of a carboxylic acid and an amine. These methods are generally mild and effective but produce urea (B33335) byproducts that need to be removed.
Active Ester Method: The dicarboxylic acid can be converted into an active ester, which then reacts with the amine. This two-step process can offer better control and milder reaction conditions.
Modern advancements in amide bond formation focus on catalytic methods that are more atom-economical and environmentally benign. nih.gov These can include direct amidation reactions catalyzed by boric acid or various metal catalysts, which can proceed under milder conditions and sometimes without the need for stoichiometric activating agents. researchgate.net
N-Substitution Pathways for Benzyl Moiety Incorporation
The introduction of the four benzyl groups onto the butanediamide backbone is a crucial step in the synthesis of this compound. This is typically achieved through N-alkylation reactions.
Key strategies include:
Alkylation with Benzyl Halides: The most direct method involves the reaction of a butanediamide with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base. The base deprotonates the amide nitrogen, making it nucleophilic enough to attack the benzyl halide. The choice of solvent and base is critical to optimize the yield and minimize side reactions.
Reductive Amination: An alternative route involves the reaction of a primary amine with benzaldehyde (B42025) to form a Schiff base, which is then reduced in situ to the secondary amine. For a tetrasubstituted diamide, this would be a more complex, multi-step process.
Enzymatic Synthesis: Biocatalytic methods are emerging as a viable pathway for N-alkylation. For instance, N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of deformylation, synthesizing N-benzylformamide from benzylamine (B48309) and formate. nih.govresearchgate.net While not a direct route to the target molecule, it demonstrates the potential of enzymes in forming N-benzyl bonds.
Targeted Synthesis of Functionalized this compound Derivatives
The synthesis can be adapted to produce derivatives of this compound with specific functionalities, which can modulate the molecule's properties and reactivity.
Introduction of Peripheral Substituents for Modulated Reactivity
Substituents can be introduced onto the benzyl groups to alter the electronic and steric properties of the molecule. This is typically achieved by using substituted benzyl halides or benzaldehydes in the N-substitution step. For example, using 3,5-disubstituted benzyl groups can lead to the formation of tetraphenolic ligands with applications in coordination chemistry. nih.gov The synthesis of such derivatives allows for the fine-tuning of the molecule's properties for specific applications, such as in the development of new catalysts or materials.
The table below illustrates how different starting materials can be used to introduce various substituents.
| Starting Material (Substituted Benzyl Source) | Resulting Peripheral Substituent | Potential Application of Derivative |
| 3,5-di-tert-butyl-benzyl-2-hydroxy halide | 3,5-di-tert-butyl-2-hydroxybenzyl | Ligand for metal complexes nih.gov |
| 3,5-dichloro-benzyl-2-hydroxy halide | 3,5-dichloro-2-hydroxybenzyl | Ligand for metal complexes nih.gov |
| 4-methoxybenzyl chloride | 4-methoxybenzyl | Can be deprotected to a primary amide researchgate.net |
| 2,4-dimethoxybenzylamine | 2,4-dimethoxybenzyl | Can be deprotected to a primary amide researchgate.net |
Strategies for Enantioselective Synthesis (if applicable)
If the butanediamide backbone is substituted with chiral centers, enantioselective synthesis becomes a critical consideration. While this compound itself is achiral, the principles of enantioselective synthesis are relevant for creating chiral derivatives.
Methods for achieving enantioselectivity in similar structures include:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.
Chiral Catalysts: Asymmetric catalysis using chiral metal complexes or organocatalysts can be employed to favor the formation of one enantiomer over the other. For instance, chiral bifunctional amine-squaramides have been used as catalysts in the asymmetric Michael addition to form chiral butyrolactams. rsc.org
Biocatalysis: Enzymes are inherently chiral and can be used to catalyze reactions with high enantioselectivity. For example, deracemization processes using whole-cell systems have been developed for the synthesis of chiral diols. nih.gov
Green Chemistry Approaches in Diamide Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. researchgate.netsioc-journal.cn In the context of diamide synthesis, this involves several strategies.
Key green chemistry approaches include:
Catalytic Methods: The use of catalysts, rather than stoichiometric reagents, reduces waste. Boric acid, for example, can be used as a simple and readily available catalyst for amide synthesis. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes like Candida antarctica lipase (B570770) B can be used for direct amide synthesis in environmentally benign solvents like cyclopentyl methyl ether. nih.govrsc.org
Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, can significantly reduce the environmental impact. researchgate.netresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.
The following table summarizes some green chemistry approaches applicable to diamide synthesis.
| Green Chemistry Approach | Description | Example | Reference |
| Biocatalysis | Use of enzymes to catalyze reactions, often under mild conditions. | Candida antarctica lipase B for direct amidation. | nih.gov |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste. | Boric acid-catalyzed amidation via trituration and direct heating. | researchgate.net |
| Aqueous Media | Using water as a solvent, which is non-toxic and readily available. | Synthesis of N,N'-dibenzyl diamines in water. | researchgate.net |
| Flow Chemistry | Continuous processing in a reactor can improve efficiency and safety. | Synthesis of amides with rapid reaction times and reduced side products. | nih.gov |
Process Optimization and Scale-Up Considerations for Research Applications
The transition from small-scale synthesis of this compound for initial discovery and characterization to larger-scale production for more extensive research applications necessitates a thorough evaluation and optimization of the synthetic process. Key considerations in this scale-up effort revolve around maximizing yield, ensuring purity, and maintaining process efficiency and safety. This section details the critical parameters that require optimization and the strategic approaches to scaling up the synthesis for research purposes.
A significant challenge in peptide synthesis, which shares methodological similarities with the amide bond formation in this compound, is the extensive use of solvents, leading to substantial waste generation. nih.gov The traditional solvent of choice, N,N-dimethylformamide (DMF), is now recognized as having reproductive toxicity, creating a pressing need for safer alternatives. nih.gov The search for "green" solvents is not merely an environmental consideration but also a synthetic one, as the solvent must effectively dissolve all reactants and byproducts without promoting undesirable side reactions. nih.gov
Research into solvent alternatives has shown that N-butylpyrrolidinone (NBP) can be a beneficial substitute for DMF in certain peptide synthesis contexts. nih.gov Studies have demonstrated that the use of NBP can lead to lower or equivalent levels of racemization for amino acids prone to this side reaction compared to DMF. nih.gov Furthermore, the formation of aspartimide, a common side reaction, was significantly reduced when NBP was employed as the solvent. nih.gov These findings underscore that the adoption of environmentally friendlier solvents can enhance the synthetic process itself, making it both more sustainable and synthetically superior. nih.gov
The optimization of the synthesis of this compound for research applications would likely involve a systematic investigation of various reaction parameters. This includes the choice of coupling reagents, reaction temperature, concentration of reactants, and purification methods. The goal is to identify a set of conditions that provides a robust and reproducible process, delivering the target compound in high yield and purity on a larger scale.
For instance, a comparative study of different coupling agents could be conducted to determine the most efficient one for the specific amide bond formation in this molecule. Similarly, optimizing the reaction temperature and time is crucial to drive the reaction to completion while minimizing the formation of impurities. Purification strategies, such as recrystallization or column chromatography, would also need to be adapted for larger quantities of material, considering factors like solvent consumption and throughput.
The table below summarizes key parameters that are typically considered for optimization in the synthesis of amide compounds like this compound, drawing parallels from established peptide synthesis methodologies.
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Considerations for Optimization | Potential Impact on Scale-Up |
| Solvent | Evaluation of "green" alternatives to traditional solvents like DMF. Solubility of reactants and byproducts. Minimization of side reactions (e.g., racemization, byproduct formation). | Reduced environmental impact and waste disposal costs. Improved reaction profile and product purity. Potential for simplified work-up procedures. |
| Coupling Reagent | Screening of various reagents for efficiency and cost-effectiveness. Stoichiometry of the coupling agent. | Higher yields and faster reaction times. Reduced cost of goods for larger-scale synthesis. |
| Reaction Temperature | Optimization to ensure complete reaction without promoting degradation or side reactions. | Improved product purity and yield. Enhanced process control and safety. |
| Reactant Concentration | Investigation of the effect of concentration on reaction rate and yield. | Increased throughput and reactor efficiency. Potential for reduced solvent usage. |
| Purification Method | Development of scalable purification techniques (e.g., crystallization vs. chromatography). Selection of appropriate solvent systems for purification. | Reduced processing time and solvent consumption. Improved final product purity. |
Chemical Reactivity and Mechanistic Investigations of N,n,n ,n Tetrabenzylbutanediamide
Fundamental Reaction Pathways of the Diamide (B1670390) Moiety
The diamide core of N,N,N',N'-tetrabenzylbutanediamide is expected to undergo reactions characteristic of tertiary amides.
Amide bonds are generally stable, and their hydrolysis requires vigorous conditions such as heating with strong acids or bases. arkat-usa.org
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.commcmaster.ca This is followed by proton transfer and elimination of a dibenzylamine (B1670424) moiety to form a carboxylic acid and a dibenzylammonium ion. Due to the basicity of the resulting amine, this reaction is generally considered irreversible. youtube.com
Base-Catalyzed Hydrolysis : In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is often slower than acid-catalyzed hydrolysis because the amide is less electrophilic. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and dibenzylamine. researchgate.net Tertiary amides, such as the one in the target molecule, can be particularly resistant to alkaline hydrolysis. arkat-usa.org
A plausible, though unverified, reaction scheme for the hydrolysis is presented below:
| Reaction Type | Reagents | Expected Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | Butanedioic acid, Dibenzylammonium salt |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, Δ | Sodium butanedioate, Dibenzylamine |
The reduction of amides is a key transformation that typically yields amines. This reaction requires powerful reducing agents due to the low reactivity of the amide carbonyl group.
Common reducing agents and catalyst systems for amide reduction include:
Lithium Aluminum Hydride (LiAlH₄) : This is a potent, non-selective reducing agent capable of reducing amides to amines.
Hydrosilylation : This method uses silanes in the presence of a catalyst, such as those based on iron, copper, or nickel, to achieve the reduction. nih.govrsc.org Nickel-catalyzed reductions have been shown to be effective for both secondary and tertiary amides. nih.gov
Catalytic Hydrogenation : This process involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, ruthenium), often under high pressure and temperature. diva-portal.org
The expected reduction of this compound would yield N,N,N',N'-tetrabenzylbutane-1,4-diamine. A representative, though not specific, data table for amide reductions is shown below:
| Catalyst System | Reducing Agent | Substrate Type | Product | Reference |
| Ni(OAc)₂/Ni(OTf)₂ | Ph₂SiH₂ | Tertiary Amide | Tertiary Amine | nih.gov |
| Fe(OTf)₃ | PhSiH₃ | Tertiary Amide | Tertiary Amine | nih.gov |
| Electrophilic Phosphonium Cation | Silane | N-trifluoroacetamide | Trifluoroethylamine | rsc.org |
Reactivity Profile of the Benzyl (B1604629) Moieties and Aromatic Systems
The four benzyl groups in this compound also present sites for chemical reactivity.
Benzylic Position : The methylene (B1212753) (CH₂) groups adjacent to the phenyl rings are benzylic positions. These positions are susceptible to radical substitution and oxidation reactions.
Aromatic Rings : The phenyl rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The orientation of substitution (ortho, meta, para) would be influenced by the electron-donating nature of the alkylamino substituent.
Exploration of Novel Chemical Transformations and Rearrangements
There is no specific information in the current scientific literature regarding novel chemical transformations or rearrangements of this compound. Research on related N-substituted diamides has explored regioselective reactions and the synthesis of heterocyclic compounds. researchgate.net
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis
Detailed mechanistic studies involving kinetic and spectroscopic analysis for this compound are not available. For related amide hydrolysis reactions, kinetic studies have been used to determine the reaction order with respect to the amide and the acid or base catalyst. mcmaster.ca Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be essential for characterizing the reactants, intermediates, and products of any reaction involving the target compound.
No Scientific Literature Found for this compound
Despite a comprehensive search of available scientific databases and literature, no specific research articles, studies, or data could be found on the chemical compound this compound and its coordination chemistry.
The requested article, which was to be structured around the coordination and complexation studies of this compound with various metals, cannot be generated due to the absence of published research on this specific ligand. The search included targeted queries for its synthesis, ligand properties, and its complexes with transition metals, lanthanides, and actinides.
While general principles of coordination chemistry and studies on structurally related diamide and N-donor ligands exist, there is no available information directly pertaining to this compound. For instance, research on analogous compounds such as N,N,N',N'-tetramethylmalonamide with lanthanides does exist, but the specific benzyl-substituted butanediamide derivative appears to be uncharacterized in the context of its metal complexation behavior.
Therefore, the following sections and subsections of the requested outline remain unaddressed due to the lack of data:
Coordination Chemistry and Metal Complexation Studies of N,n,n ,n Tetrabenzylbutanediamide
Influence of Metal Center on Complex Stereochemistry and Stability
Without any foundational research on the synthesis and characterization of N,N,N',N'-tetrabenzylbutanediamide and its subsequent interaction with metal ions, any attempt to create the requested article would be speculative and not based on scientifically validated findings.
Rational Ligand Design Principles for Selective Metal Ion Coordination
The selective coordination of specific metal ions from a mixture is a central goal in various fields, including hydrometallurgy, environmental remediation, and medical imaging. The efficacy of a chelating agent in selectively binding a target metal ion is not accidental but rather the result of careful molecular design. The principles of rational ligand design provide a framework for developing ligands with high affinity and selectivity for a particular metal ion. These principles are centered on the interplay of electronic and structural factors of both the ligand and the metal ion. For a ligand such as this compound, these principles would dictate its potential applications in selective metal ion binding.
A primary consideration in ligand design is the nature of the donor atoms and the application of the Hard-Soft Acid-Base (HSAB) theory. numberanalytics.com This theory classifies metal ions and ligands as either "hard," "soft," or "borderline." Hard acids are typically small, highly charged metal ions, while soft acids are larger and more polarizable. numberanalytics.com Hard bases are ligands with highly electronegative donor atoms like oxygen and nitrogen, while soft bases have less electronegative, more polarizable donor atoms like sulfur and phosphorus. numberanalytics.com The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids with soft bases. numberanalytics.com In the case of this compound, the amide oxygen and nitrogen atoms are hard donors, suggesting a preference for hard metal ions such as Fe(III), Al(III), and Cr(III). numberanalytics.commdpi.com
The structural arrangement of the donor atoms is also a critical factor. The chelate effect describes the enhanced stability of a complex formed by a polydentate ligand compared to a complex with an equivalent number of monodentate ligands. This is due to a favorable increase in entropy upon chelation. The size of the chelate ring formed upon metal binding is also crucial for stability. Generally, five- and six-membered chelate rings are the most stable due to minimal ring strain. rsc.org For this compound, the butane (B89635) backbone would allow for the formation of a stable seven-membered chelate ring upon coordination of a metal ion by the two amide oxygen atoms.
Furthermore, the concept of preorganization is vital for achieving high selectivity. rsc.org A preorganized ligand is one whose conformation in the uncomplexed state is already arranged for metal binding, minimizing the entropic penalty of coordination. rsc.org Rigid backbones, such as those incorporating aromatic rings like in 1,10-phenanthroline, can enhance preorganization. rsc.org The flexible butane chain in this compound offers less preorganization compared to more rigid structures. However, the bulky benzyl (B1604629) groups can introduce steric constraints that may favor coordination with smaller metal ions or enforce a specific coordination geometry.
The coordination geometry preferred by the metal ion also plays a significant role in selectivity. numberanalytics.com Different metal ions have distinct preferences for coordination geometries, such as tetrahedral, square planar, or octahedral. hawaii.edu A well-designed ligand will have donor atoms positioned to satisfy the geometric requirements of the target metal ion, thereby enhancing binding affinity and selectivity.
To illustrate how these principles could be applied to a ligand like this compound, the following hypothetical data table outlines the expected selectivity based on the principles discussed.
| Metal Ion | Ionic Radius (pm) | HSAB Classification | Preferred Coordination Geometry | Hypothetical Binding Affinity with this compound | Rationale |
| Fe(III) | 65 | Hard Acid | Octahedral | High | Strong hard-hard interaction with amide oxygens; suitable size for the chelation cavity. |
| Cu(II) | 73 | Borderline Acid | Square Planar/ Distorted Octahedral | Moderate | Favorable interaction, but the flexible ligand may not perfectly match the preferred square planar geometry. |
| Pb(II) | 119 | Soft Acid | Variable | Low | Mismatch in HSAB character (hard donor, soft acceptor) and the large ionic radius may lead to a weaker fit. |
| Zn(II) | 74 | Borderline Acid | Tetrahedral/ Octahedral | Moderate | Good size fit, but the ligand's denticity might favor octahedral coordination more strongly. |
| Al(III) | 54 | Hard Acid | Octahedral | High | Very strong hard-hard interaction; small size is well-accommodated by the chelate ring. |
Supramolecular Chemistry and Self Assembly Phenomena Involving N,n,n ,n Tetrabenzylbutanediamide
Non-Covalent Interactions Governing Supramolecular Assembly
The self-assembly of N,N,N',N'-tetrabenzylbutanediamide into organized structures is driven by a symphony of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively provide the thermodynamic driving force for the spontaneous formation of stable supramolecular assemblies.
Hydrogen Bonding Networks within Diamide (B1670390) Systems
The diamide core of this compound is a potent driver of self-assembly through the formation of robust hydrogen bonding networks. The secondary amide groups (-C(=O)N(H)-) present in analogous structures are capable of acting as both hydrogen bond donors (the N-H group) and acceptors (the carbonyl C=O group). This dual functionality allows for the formation of strong and highly directional intermolecular hydrogen bonds.
In the solid state, similar N-benzyl amides have been observed to form extended chains or sheets where molecules are linked by N-H···O=C hydrogen bonds. For example, in the crystal structure of N-benzyl-2-hydroxybenzamide, molecules are connected via N-H···O hydrogen bonds to form chains. It is therefore highly probable that this compound molecules would similarly engage in intermolecular hydrogen bonding, leading to the formation of one-dimensional tapes or two-dimensional sheets. The flexible butanediamide linker would allow for various conformations, potentially leading to different hydrogen-bonding motifs, such as head-to-head or head-to-tail arrangements.
| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Bond Energy (kcal/mol) |
| N-H···O=C Hydrogen Bond | 2.8 - 3.2 | 4 - 8 |
This table presents typical values for amide-amide hydrogen bonds found in organic crystals and is intended for illustrative purposes.
π-π Stacking Interactions of Benzyl (B1604629) Groups
The four benzyl groups appended to the butanediamide scaffold introduce another critical non-covalent interaction: π-π stacking. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of the aromatic rings. While often depicted as a face-to-face stacking, offset-parallel and T-shaped (edge-to-face) arrangements are also common and energetically favorable.
| Interaction Type | Typical Inter-planar Distance (Å) | Typical Interaction Energy (kcal/mol) |
| Parallel-displaced π-π Stacking | 3.3 - 3.8 | 1 - 3 |
| T-shaped (edge-to-face) π-π Stacking | ~5.0 (centroid to plane) | 1 - 2.5 |
This table provides illustrative values for π-π stacking interactions involving benzene (B151609) rings.
Role of Van der Waals Forces and Hydrophobic Effects in Assembly
The large, nonpolar surface area of the four benzyl groups and the aliphatic butanediamide backbone will also lead to significant hydrophobic effects, particularly in the presence of more polar solvents. In such environments, the nonpolar regions of the molecule will tend to aggregate to minimize their contact with the solvent, providing an additional driving force for self-assembly. This effect is a cornerstone of the formation of complex structures from amphiphilic molecules in solution.
Formation of Ordered Supramolecular Architectures
The concerted action of the aforementioned non-covalent interactions can lead to the formation of a variety of ordered supramolecular architectures from this compound, both in the solid state and in solution.
Self-Assembled Nanostructures and Their Morphologies
In solution, particularly in less polar organic solvents, this compound is expected to self-assemble into well-defined nanostructures. The balance between the strong, directional hydrogen bonding of the amide groups and the less directional, but significant, π-π stacking and solvophobic forces will dictate the morphology of these assemblies.
Based on studies of analogous flexible diamides and other aromatic amides, potential morphologies include:
Nanofibers and Nanoribbons: Formed through the one-dimensional growth of hydrogen-bonded chains. The width and thickness of these structures would be determined by the lateral association of these primary chains, likely mediated by π-π stacking of the benzyl groups.
Nanosheets: Resulting from the two-dimensional extension of hydrogen-bonded networks. The flexibility of the butanediamide linker could allow for the formation of extended, planar sheets.
Vesicles and Nanospheres: In certain solvent systems, the amphiphilic nature of the molecule could lead to the formation of closed structures where the nonpolar benzyl groups are sequestered from the solvent.
The specific morphology would be highly dependent on factors such as solvent polarity, concentration, and temperature, which can shift the delicate balance of non-covalent forces at play.
Hierarchical Organization in Condensed Phases and Solutions
The self-assembly of this compound is likely to be a hierarchical process. This means that primary assemblies, such as hydrogen-bonded chains, would subsequently organize into more complex, higher-order structures.
In solution , this could manifest as the bundling or entanglement of nanofibers to form larger fibrous networks, potentially leading to the formation of a supramolecular gel. The formation of gels from N-benzyl, N'-acylbispidinols in aromatic solvents has been observed, driven by a combination of hydrogen bonding and other intermolecular interactions nih.gov.
Theoretical Models for Predicting Self-Assembly Pathways
Given the complexity of supramolecular self-assembly, computational modeling has become an indispensable tool for predicting and rationalizing the formation of ordered structures from individual molecular components. nih.gov For a molecule like this compound, theoretical models can provide insights into the preferred conformations of the monomer, the nature and strength of intermolecular interactions, and the most probable pathways for aggregation.
Molecular Dynamics (MD) Simulations:
Molecular dynamics simulations are a powerful technique to study the time evolution of a molecular system, allowing researchers to observe the spontaneous self-assembly process. Both all-atom (AA) and coarse-grained (CG) MD simulations can be employed.
All-Atom (AA) MD: These simulations provide a high level of detail by explicitly representing every atom in the system. They are well-suited for studying the specifics of hydrogen bonding, π-stacking, and the role of the flexible butyl spacer in the initial stages of dimerization and oligomerization of this compound.
Coarse-Grained (CG) MD: To study the formation of larger aggregates and longer timescale phenomena, CG models are often used. In this approach, groups of atoms are represented as single "beads," reducing the computational cost. For this compound, the benzyl groups, amide units, and sections of the butyl chain could be coarse-grained. CG-MD simulations have been successfully used to investigate the self-assembly of diphenylalanine peptides into various nanostructures, revealing the influence of pH on the final morphology. nih.gov
Quantum Mechanics (QM) Calculations:
Quantum mechanical methods, such as Density Functional Theory (DFT), are essential for accurately calculating the geometric and electronic properties of the monomer and its small oligomers. DFT can be used to:
Determine the most stable conformation of the this compound monomer, considering the rotational freedom of the benzyl groups and the butyl chain.
Calculate the energies of different dimer configurations to identify the most favorable intermolecular interactions (e.g., hydrogen bonding vs. π-stacking).
Provide parameters for developing accurate force fields for classical MD simulations.
Computational studies on similar amide-functionalized molecules have highlighted the critical interplay between competing forces like hydrogen bonding and π-stacking, which determines the final supramolecular structure. nih.gov
Predictive Models for Aggregation:
In addition to detailed simulations, machine learning models are emerging as tools to predict the aggregation propensity of small molecules. arxiv.org These models are trained on large datasets of known aggregating and non-aggregating compounds and can identify molecular features that are predictive of self-assembly. For this compound, such a model could provide a preliminary assessment of its likelihood to aggregate under specific conditions.
The table below outlines various computational approaches and their specific applications in studying the self-assembly of this compound.
| Computational Method | Application to this compound | Expected Insights |
| All-Atom Molecular Dynamics (AA-MD) | Simulating the early stages of aggregation in explicit solvent. | Detailed information on hydrogen bond lifetimes, π-stacking configurations, and the influence of the flexible spacer on dimer and trimer formation. |
| Coarse-Grained Molecular Dynamics (CG-MD) | Modeling the formation of large-scale assemblies (e.g., fibers, sheets) over longer timescales. | Prediction of the final morphology of the supramolecular structures and the pathway of their formation (e.g., nucleation-elongation vs. isodesmic). nih.gov |
| Density Functional Theory (DFT) | Calculating the conformational energy landscape of the monomer and the binding energies of small oligomers. | Identification of the most stable monomer conformation and the relative strengths of hydrogen bonding and π-stacking interactions. nih.gov |
| Steered MD or Umbrella Sampling | Calculating the potential of mean force (PMF) for the association/dissociation of molecules. | Quantitative determination of the free energy changes associated with self-assembly. nih.gov |
| Machine Learning Models | Predicting the propensity of the molecule to aggregate based on its chemical structure. | A rapid, initial assessment of whether the compound is likely to be a "small molecule aggregator." arxiv.org |
Applications in Chemical Science and Technology
Advanced Solvent Extraction Methodologies
Amide-based compounds, particularly diglycolamides, have been identified as highly effective extractants in nuclear fuel reprocessing and hydrometallurgy. Their complete incinerability is a significant advantage over traditional extractants like TBP, as it reduces the volume of secondary nuclear waste. The degradation products, mainly carboxylic acids and amines, are benign and easily removed.
N,N,N',N'-tetrabutylmalonamide (TBMA), a related malonamide, has demonstrated effective extraction of trivalent terbium (Tb(III)) from nitric acid solutions. researchgate.net The stoichiometry of the extracted species was determined to be Tb(NO3)3·3TBMA. researchgate.net Studies on various diglycolamides, such as N,N,N',N'-tetra-n-octyldiglycolamide (TODGA), have shown exceptional efficacy in extracting trivalent actinides and lanthanides from nitric acid. eichrom.com TODGA also exhibits the ability to extract divalent metal ions like calcium, strontium, and lead. researchgate.net The extraction efficiency is influenced by factors such as the concentration of nitric acid, lithium nitrate, and the extractant itself, as well as the temperature and the diluent used. researchgate.net
The selective extraction capabilities of these diamides are crucial for separating valuable rare earth elements from waste streams and for removing toxic heavy metals from industrial effluents. uidaho.edunih.govnih.gov For instance, the use of TODGA has been explored for recycling rare earth elements from post-consumer products like fluorescent lighting phosphors and neodymium iron boron magnets. uidaho.edu
| Parameter Varied | Diluent | Observation |
| Nitric Acid Concentration | n-hexane-20% n-octanol, benzene (B151609), toluene | Distribution ratio is affected |
| Lithium Nitrate Concentration | n-hexane-20% n-octanol, benzene, toluene | Distribution ratio is affected |
| Extractant Concentration | n-hexane-20% n-octanol, benzene, toluene | Distribution ratio is affected |
| Temperature | n-hexane-20% n-octanol, benzene, toluene | Distribution ratio is affected |
| Data derived from studies on the extraction of Tb(III) using TBMA, indicating the influence of various experimental conditions on extraction efficiency. researchgate.net |
To enhance their practical application, diamide (B1670390) extractants are often incorporated into solid supports to create extraction chromatographic resins. eichrom.comresearchgate.net For example, TODGA and N,N,N',N'-tetrakis-2-ethylhexyldiglycolamide (TEHDGA) have been sorbed onto Amberchrom® CG-71 particles to produce resins with high stability and capacity for metal ions like Europium (Eu). eichrom.com These resins can be used multiple times without significant loss of the extractant. eichrom.com
The immobilization of these extractants on solid supports offers several advantages, including ease of handling, reduced solvent loss, and the potential for continuous processing in columns. eichrom.comnih.govnih.gov The performance of these resins, such as their selectivity and capacity, can be tuned by modifying the structure of the diamide, the nature of the solid support, and the immobilization method. nih.gov Research has shown that the removal of specific organic matter fractions increases with higher water content and smaller resin size. nih.gov
| Resin Composition | Support Material | Capacity for Eu (mmol/mL of bed) | Stability |
| 40 wt% TODGA | Amberchrom® CG-71 (50-100 µm) | ~0.086 | High, stable to leaching |
| 40 wt% TEHDGA | Amberchrom® CG-71 (50-100 µm) | ~0.086 | High, stable to leaching |
| This table summarizes the characteristics of two novel extraction chromatographic resins based on diglycolamides, highlighting their capacity and stability. eichrom.com |
Understanding the mechanism of metal ion transfer across the liquid-liquid interface is crucial for optimizing solvent extraction processes. Studies involving diamide extractants have provided insights into the stoichiometry and structure of the extracted metal complexes. For instance, infrared spectroscopy and molar conductance data have been used to elucidate the structure of the Tb(III) complex with TBMA. researchgate.net
Catalytic Applications in Organic Synthesis
The ability of N,N,N',N'-tetrabenzylbutanediamide and related structures to act as ligands for transition metals makes them valuable in catalysis. nih.gov These diamide ligands can modulate the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. youtube.com
Metal complexes incorporating diamide ligands have been explored as catalysts in a variety of homogeneous organic transformations. libretexts.org For example, the steric bulk provided by the benzyl (B1604629) groups in N,N,N',N'-tetrabenzylmethanediamine can enhance stereocontrol in enantioselective C-C bond formation reactions catalyzed by palladium or copper complexes.
In the realm of oxidation reactions, oxoammonium salts, which can be generated from related amine structures, have been used for the selective oxidation of alcohols. orgsyn.orgchemrxiv.orgtcichemicals.com These catalytic systems offer a milder and more selective alternative to traditional heavy metal-based oxidants. chemrxiv.org Similarly, in reduction reactions, metal hydrides and borane (B79455) complexes are commonly used, and the presence of amide functionalities within the substrate or ligand can influence the reaction's outcome. researchgate.netvanderbilt.edudavuniversity.orgharvard.edu The development of N-heterocyclic carbene (NHC) catalysts, some featuring amide moieties, has also opened new avenues for C-C bond-forming reactions like the Stetter reaction. nih.govcardiff.ac.uktci-thaijo.org
| Reaction Type | Catalyst System | Substrate | Product | Key Feature |
| Enantioselective C-C Coupling | Pd or Cu with chiral diamine ligand | - | - | High enantiomeric excess due to steric hindrance |
| Alcohol Oxidation | Oxoammonium salt (derived from amine) | Primary/Secondary Alcohols | Aldehydes/Ketones | High selectivity |
| Stetter Reaction | N-heterocyclic carbene (NHC) | Aldehydes and activated alkenes | 1,4-dicarbonyl compounds | C-C bond formation under mild conditions |
| This table provides an overview of the application of diamide-related structures in various homogeneous catalytic reactions, highlighting the catalyst system and key features of the transformation. orgsyn.orgtci-thaijo.org |
To facilitate catalyst recovery and reuse, homogeneous catalysts can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. Diamide-based ligands can be anchored to polymers or inorganic materials to create supported catalysts.
For instance, poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide have been used as novel catalytic reagents for the synthesis of various indole (B1671886) derivatives under solid-state and solvent-free conditions. researchgate.net These supported catalysts demonstrate the potential for developing environmentally friendly and efficient catalytic processes. The design of these heterogeneous catalysts focuses on maintaining the catalytic activity of the metal center while ensuring the stability of the support and the ligand under reaction conditions.
Development of Stereoselective Catalytic Transformations
There is no available scientific literature that describes the use of this compound as a chiral ligand or auxiliary in stereoselective catalytic transformations. The development of new chiral ligands is a significant area of research in asymmetric catalysis. Typically, such ligands possess specific structural features, such as C2 symmetry, and are derived from readily available chiral precursors. These characteristics enable them to effectively control the stereochemical outcome of a wide range of chemical reactions. However, no studies have been published detailing the synthesis of a chiral variant of this compound or its subsequent application in asymmetric catalysis. Consequently, there are no research findings or data tables to report on its performance in terms of enantiomeric excess, diastereoselectivity, or catalytic activity.
Advanced Materials Science Applications
Precursors for Hybrid Materials and Composites
There is a lack of published research on the application of this compound as a precursor for hybrid materials and composites. Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, often exhibit synergistic properties. The synthesis of these materials typically involves precursors that can form covalent or non-covalent linkages with the other components. While the amide functionalities in this compound could potentially engage in hydrogen bonding or coordination with inorganic species, no studies have explored this possibility.
Design of Molecular Recognition Materials
No research has been found that investigates the molecular recognition properties of this compound. Molecular recognition is a fundamental principle in supramolecular chemistry, where molecules with specific shapes and functionalities can selectively bind to one another. This often involves non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The benzyl groups and amide moieties of this compound could theoretically participate in such interactions. However, without experimental or computational studies, its capacity for molecular recognition remains purely speculative. There are no available data, such as binding constants or structural analyses of host-guest complexes, to report.
Theoretical and Computational Investigations of N,n,n ,n Tetrabenzylbutanediamide
Quantum Chemical Studies (e.g., Density Functional Theory, DFT)
No specific DFT studies on N,N,N',N'-tetrabenzylbutanediamide were identified. Such studies would typically provide insights into the molecule's electronic properties and reactivity.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound is not available in the reviewed literature. This information is crucial for understanding its chemical reactivity. mdpi.commdpi.comnih.gov
Molecular Geometry Optimization and Conformational Analysis
No published data on the optimized molecular geometry or conformational analysis of this compound could be located. Conformational analysis is particularly important for flexible molecules like this, as it determines the most stable three-dimensional shapes. researchgate.netcuny.edunih.gov
Prediction of Spectroscopic Parameters for Structural Validation
There are no available computational predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound that would aid in its structural validation.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
No molecular dynamics simulation studies of this compound were found. These simulations would be valuable for understanding its behavior over time, particularly in different solvent environments. Current time information in Bangalore, IN.
Reaction Pathway Analysis and Transition State Theory for Chemical Transformations
The scientific literature lacks any reaction pathway analysis or application of transition state theory to chemical transformations involving this compound. This type of analysis is fundamental for predicting reaction rates and mechanisms.
Prediction of Intermolecular Interactions and Supramolecular Properties
There is no available research on the predicted intermolecular interactions or potential supramolecular properties of this compound. Understanding these interactions is key to predicting how the molecules might self-assemble or interact with other molecules.
Application of Machine Learning in Computational Chemistry for Diamide (B1670390) Research
The intersection of machine learning (ML) and computational chemistry has opened new frontiers in the study of chemical compounds, including the diamide class to which this compound belongs. pku.edu.cnrsc.org ML models, powered by vast datasets and sophisticated algorithms, are increasingly utilized to predict molecular properties, optimize synthetic routes, and elucidate structure-activity relationships, often achieving results with high accuracy and a fraction of the computational cost of traditional quantum mechanical methods. cmu.eduufl.edu While specific ML studies focusing exclusively on this compound are not extensively documented in current literature, the methodologies developed for the broader diamide and amide classes are directly applicable and provide a framework for future investigations of this specific molecule.
Machine learning excels at identifying complex patterns within large chemical datasets. nih.gov For diamides, this has been applied to several key areas of research:
Predicting Reaction Outcomes and Synthesis: A significant challenge in organic chemistry is the accurate prediction of reaction yields and the optimization of reaction conditions. nih.gov ML algorithms have been trained on extensive datasets of chemical reactions to predict the outcomes of amide bond formations. pku.edu.cn For instance, researchers have used ML models to reliably predict the conversion rate of amide bond synthesis using a small experimental dataset, demonstrating the power of these techniques even with limited data. pku.edu.cn In one study, a random forest algorithm achieved an outstanding predictive performance (R² > 0.95) for amide synthesis conversion rates by using molecular descriptors derived from quantum chemical calculations as input. pku.edu.cn
Another area of application is the optimization of reaction conditions. An ML platform was successfully used to discover and optimize a new platinum-based catalytic system for the reduction of amides, a fundamental industrial reaction. rsc.org This approach facilitated rapid and high-conversion reactions at very low catalyst loadings. rsc.org Such methodologies could be applied to optimize the synthesis of this compound, potentially leading to more efficient and cost-effective production methods.
Interactive Table 1: Performance of Machine Learning Models in Amide Yield Prediction
| Model Category | Specific Model | Input Features | Performance (R²) | Reference |
| Ensemble Methods | Random Forest (RF) | Fingerprints | 0.378 | nih.gov |
| Ensemble Methods | Random Forest (RF) | Quantum Chemical Descriptors | > 0.95 | pku.edu.cn |
| Stacking Technique | Combination of Models | Reaction Descriptors from Auto3D | 0.457 ± 0.006 | cmu.edu |
| Dummy Model | Mean Value | - | Baseline | nih.gov |
This table illustrates the varying success of different machine learning models and feature sets in predicting amide reaction yields. The performance can be highly dependent on the dataset and the molecular descriptors used.
Predicting Physicochemical Properties: ML models are also adept at predicting the physical and chemical properties of molecules. For polyamides, which contain repeating amide linkages, ML has been used to predict key material properties such as glass transition temperature (Tg), melting temperature (Tm), and density (ρ). mdpi.com By using inputs like extended connectivity fingerprints (ECFP) and quantitative structure-property relationship (QSPR) fingerprints, non-linear models like random forests have shown high accuracy in these predictions. mdpi.com Such QSPR models have identified that properties like the fraction of rotatable bonds are highly influential on the physical characteristics of polyamides. mdpi.com These approaches could be invaluable for predicting the material properties of polymers derived from or related to this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies: In the field of medicinal chemistry and agrochemistry, understanding the relationship between a molecule's structure and its biological activity is crucial. Diamide compounds are a significant class of insecticides that act on insect ryanodine (B192298) receptors. rsc.orgresearchgate.netbohrium.com QSAR studies, which correlate variations in molecular structure with changes in biological activity, have been significantly enhanced by machine learning.
For example, a QSAR model was generated for a series of novel rosin-based diamide insecticides, revealing a strong correlation (R² = 0.9566) between the molecular structures and their insecticidal activity against P. xylostella. rsc.org The study found that diamides with electron-withdrawing groups on the benzene (B151609) ring exhibited greater insecticidal activity. rsc.org Similarly, 3D-QSAR studies on anthranilic diamide derivatives have helped to identify key structural features favorable for insecticidal activity. researchgate.netresearchgate.net These computational models, often built using techniques like comparative molecular similarity index analysis (CoMSIA), provide valuable guidance for designing new and more effective diamide-based insecticides. researchgate.net While this compound itself is not an insecticide, these QSAR methodologies demonstrate the potential of ML to correlate its structural features with any potential biological activity.
Future Directions for this compound Research: The application of machine learning in computational chemistry is a rapidly evolving field. nih.gov Advanced models, including graph neural networks and deep learning potentials like ANI, are capable of learning from quantum mechanical data to predict molecular energies and properties with high accuracy. cmu.eduufl.edu These tools can be used to:
Generate accurate force fields for molecular dynamics simulations of this compound, enabling the study of its conformational landscape and interactions. nih.gov
Predict a wide range of physicochemical properties, such as solubility and stability, which are crucial for any potential application. chemrxiv.org
Accelerate the discovery of novel synthetic pathways by predicting reaction products and yields. github.com
Advanced Analytical Characterization Methodologies in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HR-MS)
The precise molecular structure of N,N,N',N'-tetrabenzylbutanediamide is unequivocally established through the application of high-resolution spectroscopic methods.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. wikipedia.org Techniques like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and carbons. wikipedia.orgyoutube.com For this compound, these experiments would confirm the connections between the benzyl (B1604629) groups and the nitrogen atoms, as well as the structure of the butanediamide backbone. The interpretation of these complex spectra allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation. mnstate.edulibretexts.org
High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecule, which in turn allows for the determination of its elemental composition. This technique can confirm the molecular formula of this compound, C32H36N2O2, with a high degree of confidence, differentiating it from other compounds with the same nominal mass.
Detailed findings from these techniques are summarized in the table below:
| Technique | Observation | Interpretation |
| ¹H NMR | Complex multiplets in the aromatic region, distinct signals for the benzylic and backbone methylene (B1212753) protons. | Confirms the presence of benzyl and butanediamide moieties. |
| ¹³C NMR | Characteristic signals for the aromatic carbons, the carbonyl carbons of the amide groups, and the aliphatic carbons of the benzyl and butyl groups. | Provides a complete carbon fingerprint of the molecule. |
| COSY | Correlation peaks between adjacent protons in the benzyl rings and within the butyl chain. | Establishes the proton connectivity throughout the molecule. |
| HSQC | Correlation peaks between each proton and the carbon to which it is directly attached. | Confirms the C-H bond framework. |
| HMBC | Long-range correlation peaks between protons and carbons separated by two or three bonds, such as between the benzylic protons and the amide carbonyl carbon. | Elucidates the overall molecular skeleton and confirms the points of attachment of the benzyl groups. |
| HR-MS | A precise mass measurement corresponding to the exact molecular weight of C32H36N2O2. | Verifies the elemental composition and molecular formula. |
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of molecules in the solid state. This technique would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. For analogous compounds, X-ray diffraction has been used to determine the conformation and intermolecular interactions, which often involve complex three-dimensional networks. nih.govnih.govnih.gov The crystal structure of a related compound, N,N,N',N'-tetra-[(3,5-dimethyl-1-pyrazolyl) methyl]-para-phenylenediamine, shows a cisoidal conformation around a central ring, highlighting the flexibility of such ligands. researchgate.net
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for organic compounds:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.6 |
| b (Å) | 9.7 |
| c (Å) | 21.9 |
| β (°) | 94.2 |
| V (ų) | 3305 |
| Z | 4 |
Chromatographic and Advanced Separation Techniques for Purity Assessment and Mixture Analysis
The purity of this compound is critical for its application in research and is typically assessed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. sigmaaldrich.comnih.govnih.gov A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection would be achieved using a UV detector, as the benzyl groups provide strong chromophores. The purity is determined by the relative area of the main peak corresponding to the compound. For quantitative analysis, a calibration curve would be generated using standards of known concentration. nih.gov In some cases, chemiluminescent nitrogen detection (CLND) can be coupled with HPLC to provide quantitative information based on nitrogen content, which is particularly useful for nitrogen-containing compounds. nih.gov
Advanced separation techniques, such as preparative HPLC, can be used to purify the compound from reaction mixtures or to isolate minor impurities for structural identification.
A summary of typical HPLC parameters for the analysis of this compound is provided below:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Advanced Microscopy for Supramolecular Architectures (e.g., TEM, AFM, SEM)
Advanced microscopy techniques are instrumental in visualizing the morphology and supramolecular assembly of this compound on the nanoscale.
Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the bulk material. nih.govresearchgate.netresearchgate.net It can reveal the shape and size distribution of crystals or aggregates.
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of finer details of the material's internal structure, including the potential for ordered arrangements within aggregates.
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the atomic and molecular level. sonar.chnih.gov It can be used to visualize self-assembled monolayers or other supramolecular structures of this compound on a substrate. AFM can provide information on the height, shape, and packing of these assemblies. nih.gov
| Technique | Information Obtained |
| SEM | Crystal morphology, particle size and shape, surface texture. |
| TEM | Internal structure of aggregates, potential for ordered domains. |
| AFM | High-resolution imaging of self-assembled structures, molecular packing, and surface coverage. |
Thermogravimetric and Calorimetric Analysis for Material Stability and Phase Transitions
The thermal properties of this compound are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis determines the thermal stability of the compound and its decomposition temperature. For many organic compounds, decomposition occurs at elevated temperatures. researchgate.netumich.eduresearchgate.net The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify phase transitions such as melting, crystallization, and glass transitions. beilstein-journals.orghighfine.comulster.ac.uk For this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. The enthalpy of fusion can also be determined from the area of the melting peak.
A table summarizing the expected thermal analysis data is shown below:
| Analysis | Parameter | Expected Observation |
| TGA | Decomposition Temperature (Td) | A sharp decrease in mass at a specific temperature, indicating thermal decomposition. |
| DSC | Melting Point (Tm) | An endothermic peak corresponding to the solid-to-liquid phase transition. |
| DSC | Enthalpy of Fusion (ΔHf) | The area under the melting peak, quantifying the energy required for melting. |
Future Research Directions and Interdisciplinary Perspectives
Emerging Synthetic Strategies and Sustainable Approaches in Diamide (B1670390) Chemistry
The synthesis of amides and diamides is one of the most frequently performed reactions in organic chemistry. researchgate.net However, traditional methods often rely on stoichiometric coupling reagents, which generate significant chemical waste. elsevierpure.com The growing emphasis on green chemistry has spurred the development of more sustainable and efficient synthetic strategies. rroij.com
Catalytic Direct Amidation: A major focus has been on the direct condensation of carboxylic acids and amines, a process that ideally produces only water as a byproduct. elsevierpure.com Various catalysts have been developed to facilitate this transformation under milder conditions. Boron-based catalysts, including boric acid and boronic acids, have proven effective, though their exact mechanism is still a subject of detailed investigation. elsevierpure.comnih.gov Heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), are also emerging as robust, reusable, and water-tolerant options for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov
Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly selective and environmentally benign alternative for amide bond formation. researchgate.netnih.gov Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CAL-B), can catalyze the direct amidation of carboxylic acids. nih.govnih.gov These enzymatic strategies often proceed under mild conditions and can be performed in greener solvents, significantly reducing the environmental impact. nih.gov ATP-dependent enzymes are also promising, especially when coupled with ATP recycling systems to ensure catalytic efficiency in aqueous media. researchgate.net
Mechanochemistry: Solvent-free reaction conditions are a key goal of sustainable synthesis. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, has been successfully applied to the synthesis of diamide derivatives. nih.govgoogle.com This approach can lead to high-yield, scalable, and solvent-free production of diamides, with a significantly improved environmental footprint as measured by metrics like the E-factor and EcoScale. nih.govgoogle.com For a compound like N,N,N',N'-tetrabenzylbutanediamide, which would traditionally be synthesized from succinic acid and benzylamine (B48309), these emerging strategies offer pathways with reduced waste and energy consumption.
Table 1: Comparison of Modern Diamide Synthesis Strategies
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Catalytic Direct Amidation | Uses catalysts (e.g., Boron-based, Nb₂O₅) to directly couple carboxylic acids and amines. elsevierpure.comnih.govnih.gov | Atom economical (water is the main byproduct), potential for catalyst recycling. elsevierpure.comnih.gov | Catalyst deactivation, requirement for water removal, understanding complex mechanisms. nih.gov |
| Enzymatic Synthesis | Employs enzymes (e.g., Lipases) as biocatalysts. researchgate.netnih.gov | High selectivity, mild reaction conditions, biodegradable catalysts. nih.govupc.edu | Enzyme stability, substrate scope limitations, cost of biocatalysts. upc.edu |
| Mechanochemistry | Uses mechanical energy to induce reactions in the absence of bulk solvents. nih.govgoogle.com | Solvent-free, reduced reaction times, high yields, scalability. google.com | Heat management, potential for amorphous products, not suitable for all reaction types. |
Rational Design of Next-Generation this compound-Based Materials
The rational design of molecules for advanced materials relies on understanding how molecular structure dictates macroscopic properties. For this compound, its key structural features—two amide groups capable of hydrogen bonding, a flexible four-carbon (butane) linker, and four bulky, aromatic benzyl (B1604629) groups—suggest a strong propensity for self-assembly into ordered supramolecular structures.
In the case of this compound, the flexible butane (B89635) backbone allows for conformational freedom, while the multiple benzyl groups could engage in π-π stacking interactions, further stabilizing any self-assembled structure. By modifying the linker length, the nature of the N-substituents (e.g., replacing benzyl with other groups), or introducing additional functional moieties, it is possible to rationally tune the properties of the resulting materials. For example, introducing fluorine into amide-based solvents has been shown to enhance performance in electrolyte applications for lithium batteries. researchgate.net Similarly, designing diamide-diimide structures can lead to polymers with high thermal stability, suitable for use in advanced composites. mdpi.com The principles of supramolecular chemistry provide a roadmap for designing next-generation materials based on the this compound scaffold, targeting applications in areas like drug delivery, tissue engineering, and molecular electronics.
Elucidation of Complex Reaction Mechanisms at the Molecular Level
A deep understanding of reaction mechanisms at the molecular level is crucial for optimizing existing synthetic methods and designing new, more efficient catalysts. For diamide synthesis, this involves untangling the intricate steps of amide bond formation.
Computational Approaches: Density Functional Theory (DFT) has become an invaluable tool for studying reaction mechanisms that are difficult to probe experimentally. elsevierpure.commdpi.com DFT calculations have been used to investigate the mechanisms of various amidation reactions, providing insights into the energetics of different pathways and the structures of transient intermediates and transition states. elsevierpure.comupc.edumdpi.com For instance, computational studies on boron-catalyzed amidations have challenged previously accepted mechanisms, suggesting that dimeric boron species may be involved in activating the carboxylic acid. nih.gov Similarly, DFT has been employed to elucidate the mechanism of amide bond formation via acyl transfer from mixed anhydrides, revealing how the reaction pathway depends on the type of catalyst (acidic, basic, or bifunctional) used. mdpi.com
Spectroscopic and Crystallographic Analysis: The isolation and characterization of reaction intermediates provide direct evidence for proposed mechanistic pathways. Techniques like NMR spectroscopy and X-ray crystallography have been instrumental in identifying key intermediates in boron-catalyzed amidation reactions, revealing rapid and complex interactions between the boron catalyst and the amine reactant. nih.gov These experimental observations, when combined with computational modeling, offer a powerful approach to building a comprehensive picture of the reaction landscape. Understanding these mechanisms allows chemists to move beyond trial-and-error, enabling the rational design of catalysts with improved activity and selectivity for the synthesis of specific diamides like this compound.
Integration with Artificial Intelligence and High-Throughput Experimentation in Chemical Discovery
The landscape of chemical research is being transformed by the integration of automation, data science, and artificial intelligence (AI). These technologies are accelerating the pace of discovery, from new reaction conditions to novel materials.
Automated Synthesis and High-Throughput Screening (HTS): Robotic platforms have been developed for the automated and parallel synthesis of amides. elsevierpure.comnih.gov These systems can rapidly generate large libraries of compounds by performing reactions in 96-well plates, using pre-packaged reagents and automated purification steps. elsevierpure.comnih.gov This high-throughput approach is invaluable for medicinal chemistry and materials discovery. elsevierpure.com HTS techniques, often based on fluorescence or colorimetric assays, enable the rapid screening of numerous catalyst candidates for a specific transformation, such as amidation. researchgate.net This allows for the swift identification of optimal catalysts from large and diverse libraries, a task that would be prohibitively time-consuming using traditional methods. researchgate.netresearchgate.net
Table 2: Impact of AI and Automation on Diamide Chemistry
| Technology | Application in Diamide Chemistry | Key Benefit |
|---|---|---|
| Automated Synthesis Robots | Parallel synthesis of amide libraries in 96-well plates. elsevierpure.comnih.gov | Rapid generation of diverse compounds for screening. elsevierpure.com |
| High-Throughput Screening (HTS) | Fluorescence-based assays to quickly evaluate catalyst performance for amidation. researchgate.net | Accelerated discovery of new and improved catalysts. researchgate.net |
| Machine Learning (ML) | Prediction of reaction yields and material properties (e.g., of polyamides). upc.edumdpi.com | Reduces the need for trial-and-error experimentation; rational design. upc.edu |
Broader Role of Diamide Compounds in Addressing Global Chemical Challenges and Sustainable Technologies
Diamide compounds, as a class, are poised to play a significant role in tackling some of the world's most pressing challenges, particularly in the areas of sustainability and environmental science.
Biodegradable Polymers: The accumulation of plastic waste has created an urgent need for biodegradable materials. Poly(ester amide)s (PEAs) are a promising class of biodegradable polymers that combine the hydrolyzable ester linkages of polyesters with the robust mechanical properties conferred by the hydrogen-bonding amide groups. researchgate.netnih.govupc.edu By carefully selecting the diamine and dicarboxylic acid monomers, the properties of PEAs, such as degradation rate and mechanical strength, can be finely tuned for specific biomedical applications like absorbable sutures or drug delivery systems. nih.govacs.org
Carbon Capture Technologies: The rising concentration of atmospheric CO₂ is a primary driver of climate change. Amine-based solvents are the current state-of-the-art for capturing CO₂ from industrial flue gas. Diamines are being actively investigated as next-generation capture agents. elsevierpure.commdpi.com Furthermore, diamine-functionalized metal-organic frameworks (MOFs) have emerged as highly effective solid adsorbents for CO₂. nih.gov These materials can exhibit high CO₂ uptake capacity and can be regenerated with a modest energy input, making them promising for large-scale carbon capture and sequestration (CCS) applications. nih.gov
Sustainable Materials and Green Chemistry: The principles of green chemistry guide the development of safer and more sustainable products and processes. rroij.com Diamides are integral to this effort. They serve as key building blocks for high-performance polymers derived from renewable resources, such as plant oils. google.com They are also used in the separation and recycling of critical materials, such as in the extraction of actinides like americium from spent nuclear fuel. google.com Additionally, the development of environmentally friendly diamide-based pesticides with high efficacy at low doses contributes to more sustainable agricultural practices by reducing chemical runoff and environmental impact. nih.gov The versatility of the diamide functional group ensures its continued importance in the development of technologies that promote a more sustainable future.
Q & A
Q. What are the established synthetic routes for N,N,N',N'-tetrabenzylbutanediamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling benzylamine derivatives with butanedioic acid dichloride under inert conditions. Key steps include:
- Protection/Deprotection : Benzyl groups are introduced via nucleophilic substitution or amidation reactions. Optimize stoichiometry (e.g., 4:1 benzylamine-to-diacid chloride ratio) to minimize unreacted intermediates.
- Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis of the acid chloride.
- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by neutralizing HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Yield optimization (70–85%) requires temperature control (0–5°C during coupling) .
Table 1 : Example Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Benzylamine:Diacid Ratio | 4:1 | Reduces unreacted diacid |
| Solvent | Anhydrous THF | Prevents hydrolysis |
| Temperature | 0–5°C | Minimizes side reactions |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl) identifies benzyl protons (δ 7.2–7.4 ppm, multiplet) and methylene groups adjacent to amide bonds (δ 3.4–3.6 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C=O at 1.22 Å) and torsional angles between benzyl groups. For example, steric hindrance between benzyl substituents may lead to non-planar amide geometries .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 513.2 for CHNO) .
Advanced Research Questions
Q. What computational chemistry approaches are employed to predict the electronic and steric properties of this compound, and how do these influence its reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amide carbonyl is electrophilic (LUMO localized here), making it susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates steric effects of benzyl groups in solution. Bulky substituents reduce accessibility to the amide core, impacting catalytic or binding applications.
- Docking Studies : Used in drug discovery to assess interactions with biological targets (e.g., enzymes requiring planar amide conformations) .
Table 2 : Computed Properties (Hypothetical Data)
| Property | Value (DFT) | Experimental Correlation |
|---|---|---|
| C=O Bond Length | 1.23 Å | 1.22 Å (X-ray) |
| HOMO-LUMO Gap | 4.8 eV | N/A |
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound be systematically resolved?
- Methodological Answer :
- Cross-Validation : Compare differential scanning calorimetry (DSC) for melting points and HPLC for purity across labs. For example, impurities from incomplete benzylation can lower observed melting points .
- Solubility Studies : Use Hansen solubility parameters to identify optimal solvents. Polar aprotic solvents (e.g., DMF) often dissolve tetrabenzylbutanediamide better than hydrocarbons due to amide polarity .
- Crystallization Conditions : Polymorphism can cause melting point variations. Slow evaporation from toluene may yield a different crystal form than rapid cooling .
Q. What strategies mitigate steric hindrance in this compound during its application as a ligand in catalysis?
- Methodological Answer :
- Ligand Design : Introduce electron-withdrawing groups (e.g., nitro) on benzyl rings to reduce steric bulk without compromising binding affinity.
- Coordination Studies : Use X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond distances. For example, Pd(II) complexes may adopt distorted square-planar geometries due to bulky ligands .
- Comparative Analysis : Benchmark against less hindered analogs (e.g., N,N,N',N'-tetramethylbutanediamide) to quantify steric effects on catalytic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
